molecular formula C14H19N3O4S B1519555 N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide CAS No. 1221726-11-9

N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide

Cat. No.: B1519555
CAS No.: 1221726-11-9
M. Wt: 325.39 g/mol
InChI Key: LZDOFPCPLHYCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by two cyclopropylmethyl substituents attached to the amino and sulfonamide groups of a nitrobenzene core. Its molecular formula is C₁₄H₁₉N₃O₄S, with a monoisotopic mass of 325.10962 Da and an InChIKey of LZDOFPCPLHYCHV-UHFFFAOYSA-N . Its structure features a nitro group at the 2-position of the benzene ring, which may influence electronic properties and reactivity compared to non-nitrated analogs.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(cyclopropylmethylamino)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c18-17(19)13-7-12(15-8-10-1-2-10)5-6-14(13)22(20,21)16-9-11-3-4-11/h5-7,10-11,15-16H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOFPCPLHYCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)S(=O)(=O)NCC3CC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide, identified by its CAS number 1221726-11-9, is a small molecule with potential pharmacological applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group, which is known for its diverse biological activities. Its molecular formula is C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S, and it has a molecular weight of 325.39 g/mol. The presence of the sulfonamide group contributes to its pharmacological properties, allowing for interactions with various biological targets.

Anticancer Activity

Recent research indicates that nitro compounds can exhibit significant anticancer effects. For instance, nitro derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS). The structure of this compound may facilitate similar pathways, warranting further investigation into its anticancer potential .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds suggest that modifications to the cyclopropylmethyl and nitro groups can significantly affect biological activity. For example, variations in substituent size and electronic properties can enhance or diminish receptor affinity and efficacy. Understanding these relationships is crucial for optimizing the compound's therapeutic profile .

Case Studies and Research Findings

  • Study on Nitro Compounds : A comprehensive review highlighted the diverse biological activities of nitro compounds, noting their roles in treating infections and cancers. The study emphasized the importance of structural modifications in enhancing activity against specific targets .
  • Antimicrobial Mechanisms : Research demonstrated that certain nitro compounds undergo metabolic activation to form cytotoxic agents capable of damaging bacterial DNA. This mechanism may be applicable to this compound, suggesting a pathway for its potential use as an antimicrobial agent .
  • Pharmacokinetics : Preliminary pharmacokinetic assessments indicate that similar compounds exhibit favorable absorption profiles and metabolic stability, which are critical for their effectiveness in vivo. Investigating these parameters for this compound will be essential for understanding its therapeutic viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfonamide Derivatives

  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): This compound shares the sulfonamide backbone but replaces the cyclopropylmethyl and nitro groups with azide (-N₃) functionalities. Unlike the target compound, it lacks aromatic nitro groups, reducing electron-withdrawing effects and altering solubility .
  • N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide :
    This derivative features a hydroxyl group and methyl substituents instead of cyclopropylmethyl and nitro groups. The absence of nitro and cyclopropane moieties likely enhances polarity and hydrogen-bonding capacity, impacting pharmacokinetic properties .

Cyclopropylmethyl-Containing Analogues

  • (1S,4S)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (): Part of a spirocyclic compound (COMPOUND 40), this molecule incorporates a cyclopropylmethyl group into a piperazine ring. The synthesis involves multistep reductive amination and catalytic hydrogenation .
  • N-(Cyclopropylmethyl)-2-methyl-1-phenylpropan-1-amine (): A secondary amine with a cyclopropylmethyl group and phenylpropan-1-amine core.

Key Research Findings and Gaps

  • Electronic Effects: The nitro group in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-nitrated sulfonamides, though experimental data are lacking .
  • Synthetic Complexity : Cyclopropylmethyl groups introduce steric challenges, as seen in COMPOUND 40’s synthesis, which requires precise stereochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.